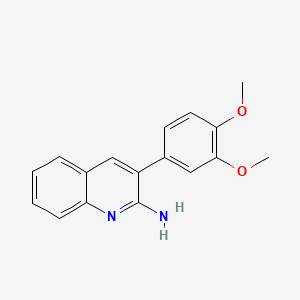
3-(3,4-Dimethoxyphenyl)-2-quinolinamine
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-2-quinolinamine is an aromatic amine that has been used in a variety of scientific research applications. It is a derivative of quinoline and has been used in the synthesis of a variety of compounds. It has a wide range of applications in both organic and inorganic chemistry, and has been used in the study of a variety of biological processes.
Applications De Recherche Scientifique
Optoelectronic Materials
Quinazolines, including structures related to 3-(3,4-Dimethoxyphenyl)-2-quinolinamine, are significant in the synthesis of optoelectronic materials. These compounds are integral in developing luminescent materials, photoelectric conversion elements, and image sensors. The incorporation of quinazoline derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Such derivatives have been used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating their importance in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Corrosion Inhibition
Quinoline derivatives, including those with structural similarities to 3-(3,4-Dimethoxyphenyl)-2-quinolinamine, are widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion through the formation of stable chelating complexes with surface metallic atoms, showcasing their potential in protecting various metals from corrosion. This application is crucial for industries that require durable materials resistant to environmental degradation (Verma, Quraishi, & Ebenso, 2020).
Pharmaceutical Applications
Quinoline and quinazoline alkaloids, closely related to 3-(3,4-Dimethoxyphenyl)-2-quinolinamine, have been the focus of extensive research due to their significant bioactivities. These compounds have been isolated from natural sources and their analogs possess a wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. The discoveries of quinine and camptothecin, two renowned quinoline alkaloids, have notably contributed to the development of antimalarial and anticancer drugs, respectively. This highlights the therapeutic potential of quinoline derivatives in pharmaceutical research and drug development (Shang et al., 2018).
Environmental Degradation
Research into quinoline degradation, including studies relevant to 3-(3,4-Dimethoxyphenyl)-2-quinolinamine, indicates the environmental challenge posed by quinoline compounds due to their persistence and potential toxicity. However, advances in biodegradation techniques have shown promise in efficiently removing quinoline from the environment, suggesting a pathway toward mitigating its ecological impact. The development of more effective degradation methods is essential for minimizing the environmental and health risks associated with quinoline and its derivatives (Luo et al., 2020).
Mécanisme D'action
Target of Action
It is known that compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have some activity as a monoamine oxidase inhibitor .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by inhibiting the activity of certain enzymes, such as monoamine oxidase .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like its structural analogs, it could potentially affect the metabolism of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects on mood and behavior .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-15-8-7-11(10-16(15)21-2)13-9-12-5-3-4-6-14(12)19-17(13)18/h3-10H,1-2H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBMFNCZKLYSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N=C2N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325910 | |
| Record name | 3-(3,4-dimethoxyphenyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3,4-Dimethoxyphenyl)quinolin-2-amine | |
CAS RN |
33543-51-0 | |
| Record name | 3-(3,4-dimethoxyphenyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573992.png)
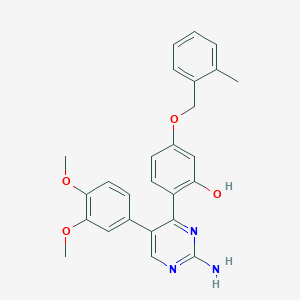
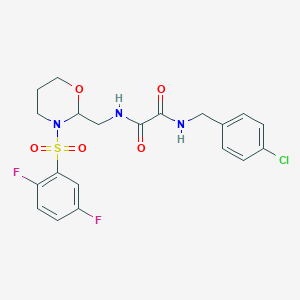

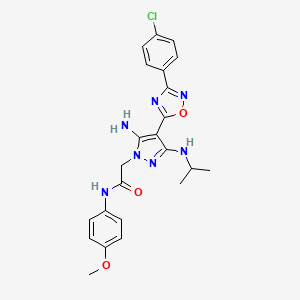

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2574001.png)
![6,6-Dimethoxy-3-phenyl-2-azaspiro[3.3]heptane-2-sulfonyl fluoride](/img/structure/B2574002.png)
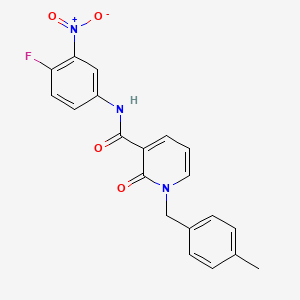
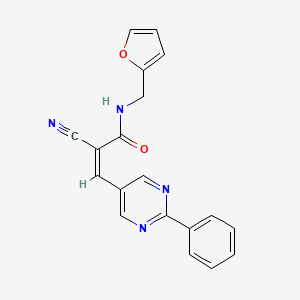
![(E)-N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2574005.png)
![2-(Iodomethyl)-1-oxaspiro[4.7]dodecane](/img/structure/B2574007.png)
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2574013.png)